Hexanamide

Catalog No.
S576145
CAS No.
628-02-4
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanamide

CAS Number

628-02-4

Product Name

Hexanamide

IUPAC Name

hexanamide

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)

InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N

solubility

0.1 to 1 mg/mL at 59° F (NTP, 1992)
Soluble in alcohol, ether, benzene, chloroform
SLIGHTLY SOL IN WATER

Synonyms

caproamide, hexanamide

Canonical SMILES

CCCCCC(=O)N

The exact mass of the compound Hexanoamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1 mg/ml at 59° f (ntp, 1992)soluble in alcohol, ether, benzene, chloroformslightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8437. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of primary fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexanamide (CAS 628-02-4) is a straight-chain, primary fatty amide derived from hexanoic acid. As a six-carbon member of the homologous series of alkanamides, it exists as a white crystalline solid at room temperature, characterized by a melting point of approximately 100-102 °C. Its structure, featuring a polar amide head and a nonpolar six-carbon tail, imparts a critical balance of properties, making it a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and polymers. The ability of the amide group to form strong intermolecular hydrogen bonds is a defining characteristic of this compound class, directly influencing physical properties like melting point and solubility.

Substituting Hexanamide with adjacent homologs like Pentanamide (C5) or Heptanamide (C7) is often unviable due to predictable, yet critical, shifts in physical properties. A single methylene (-CH2-) group addition or subtraction significantly alters the compound's hydrophilic-lipophilic balance. This directly impacts key procurement-relevant parameters including melting point, which affects processing temperature, and aqueous solubility, which governs its utility in different solvent systems. These differences are not trivial; they dictate the material's behavior in formulations, its reaction kinetics as a synthetic intermediate, and its phase behavior, making direct substitution a high-risk decision without specific process re-validation.

Distinct Melting Point for Controlled Thermal Processing

Hexanamide exhibits a distinct melting point that differentiates it from its nearest homologs, a critical factor for thermal processing and formulation. Its melting point of 100-102 °C is positioned between that of Pentanamide (C5) at 101-106 °C and Heptanamide (C7) at 96 °C. This specific melting temperature is crucial for applications requiring a precise phase transition, such as in melt-blending with polymers or in temperature-sensitive reaction schemes where shorter or longer chain amides would remain solid or melt prematurely.

Evidence DimensionMelting Point (°C)
Target Compound Data100–102
Comparator Or BaselinePentanamide (C5): 101-106 °C; Heptanamide (C7): 96 °C
Quantified DifferenceLower than Pentanamide; ~4-6 °C higher than Heptanamide
ConditionsStandard atmospheric pressure, as reported in chemical supplier technical data.

This specific melting point allows for precise temperature control in processes where the solid-to-liquid phase transition is a critical parameter, avoiding issues caused by the different thermal behavior of analogs.

Balanced Aqueous Solubility for Optimized Synthesis and Formulation

The solubility of primary amides in water decreases as the carbon chain length increases. Butanamide (C4) is freely soluble in water. In contrast, Octanamide (C8) has very limited water solubility, reported as low as 1.55 g/L at 23 °C. Hexanamide (C6) occupies a critical intermediate position, being described as soluble in polar solvents like water, providing a balance that is crucial for biphasic reactions, controlled precipitation, or formulations where excessive or insufficient water solubility of analogs would be detrimental.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble (intermediate)
Comparator Or BaselineButanamide (C4): Freely soluble; Octanamide (C8): 1.55 g/L (23 °C)
Quantified DifferenceSignificantly less soluble than Butanamide but substantially more soluble than Octanamide.
ConditionsAqueous solution at room temperature.

This balanced solubility profile makes Hexanamide the right choice for processes requiring moderate water solubility, which is essential for managing reaction phases, extractions, and product purification.

Demonstrated Precursor for Nitrile Synthesis with Favorable Yield

Hexanamide is an established precursor for the synthesis of hexanenitrile via dehydration. In a comparative study of aliphatic amide dehydration using hexamethylphosphoric triamide (HMPT) at 220-240 °C, Hexanamide was converted to its corresponding nitrile with a reported yield of 78%. This demonstrates its practical utility and predictable performance in this key synthetic transformation, providing a reliable yield benchmark for process design. This yield is comparable to that of n-butyramide (75%) under the same conditions, showcasing its solid performance within the class of medium-chain amides.

Evidence DimensionYield in Dehydration to Nitrile (%)
Target Compound Data78%
Comparator Or Baselinen-Butyramide (C4): 75%; Propionamide (C3): 94%
Quantified Difference+3% absolute yield compared to n-Butyramide
ConditionsDehydration using hexamethylphosphoric triamide (HMPT) at 220-240 °C.

For buyers needing a reliable C6 nitrile precursor, Hexanamide provides a documented, high-yield route, ensuring process efficiency and predictable output.

Intermediate for Synthesis of C6-Containing Active Pharmaceutical Ingredients (APIs)

Hexanamide serves as a key building block for introducing a six-carbon linear chain in API synthesis. Its dehydration to hexanenitrile provides a direct route to molecules where a C6 nitrile is a required intermediate. The compound's specific melting point allows for its use in solvent-free or high-temperature reactions where precise phase control is necessary.

Development of Formulations Requiring Balanced Hydrophilicity

The intermediate solubility of Hexanamide makes it a candidate for use as a co-solvent, plasticizer, or formulation aid in systems where the high water solubility of short-chain amides (like Butanamide) or the poor solubility of long-chain amides (like Octanamide) is undesirable. This is particularly relevant in specialty coatings, lubricants, or agrochemical formulations.

Monomer for Specialty Polyamides

The amide group in Hexanamide can participate in polymerization reactions, making it a potential monomer for producing specialty polyamides. The specific length of its C6 alkyl chain can be used to fine-tune the mechanical properties, such as flexibility and melting point, of the resulting polymer, differentiating it from polymers made with shorter or longer amide monomers.

Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992)

Color/Form

CRYSTALS FROM ACETONE

XLogP3

1.3

Boiling Point

491 °F at 760 mm Hg (NTP, 1992)
255.0 °C
255 °C @ 760 mm Hg

Density

0.999 at 68 °F (NTP, 1992)
0.999 @ 20 °C/4 °C

Melting Point

214 °F (NTP, 1992)
101.0 °C
101 °C

UNII

R0YX4OJ6TW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

628-02-4
25038-54-4

Wikipedia

Hexanamide

General Manufacturing Information

Hexanamide: INACTIVE

Dates

Last modified: 08-15-2023

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